3-(2-Tert-butylphenyl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butylphenyl)aniline typically involves the amination of 2-chlorobenzoic acids using a copper-catalyzed cross-coupling reaction. This method is chemo- and regioselective, allowing for the effective introduction of the aniline group without the need for acid protection .
Industrial Production Methods
Industrial production of this compound may involve large-scale copper-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Tert-butylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group influences the regioselectivity of the reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(2-Tert-butylphenyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Tert-butylphenyl)aniline involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylaniline
- 2,6-Diisopropylaniline
- 2,4,6-Trimethylaniline
- 2-Isopropylaniline
Uniqueness
3-(2-Tert-butylphenyl)aniline is unique due to the position of the tert-butyl group on the phenyl ring, which provides significant steric hindrance. This influences its reactivity and makes it distinct from other similar compounds .
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-(2-tert-butylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-16(2,3)15-10-5-4-9-14(15)12-7-6-8-13(17)11-12/h4-11H,17H2,1-3H3 |
InChI Key |
HQFPWFVNTRKVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
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